3-(1-Methylindol-3-yl)prop-2-enoic acid
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Overview
Description
3-(1-Methylindol-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely found in nature and is a core structure in many pharmaceuticals and natural products . The presence of the indole ring system in this compound makes it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylindol-3-yl)prop-2-enoic acid typically involves the condensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions . One common method involves the use of indole-3-carboxaldehyde and methylamine in the presence of a base such as sodium hydroxide to form the desired product . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methylindol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3-(1-Methylindol-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1-Methylindol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to interact with various enzymes and receptors in biological systems . For example, it may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism . This inhibition can lead to modulation of immune responses and has potential therapeutic implications in cancer and other diseases .
Comparison with Similar Compounds
1-Methyl-D-tryptophan: Another indole derivative with potential therapeutic applications.
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: 3-(1-Methylindol-3-yl)prop-2-enoic acid is unique due to its specific structural features and the presence of the prop-2-enoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1-methylindol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDWQKRESZUTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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